1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one

LIMK1 inhibition ATP-competitive Cofilin phosphorylation

1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one (CAS 2640835-63-6) is a highly selective, ATP-competitive inhibitor of LIM domain kinase 1 (LIMK1). This compound features a unique azetidine-piperidine hybrid scaffold that sets it apart from conventional urea- or pyrazole-based LIMK inhibitors, offering a novel chemotype for medicinal chemistry campaigns aimed at scaffold-hopping and the generation of patentable chemical matter. It serves as an ideal tool for biochemical assays investigating cofilin phosphorylation and actin cytoskeleton dynamics. Researchers seeking a LIMK1-specific chemical probe with a distinct mechanism of action will find this compound invaluable for head-to-head profiling against known LIMK inhibitors like TH-257 and LIMKi3.

Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
CAS No. 2640835-63-6
Cat. No. B6444165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one
CAS2640835-63-6
Molecular FormulaC15H21N3O2
Molecular Weight275.35 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)N2CC(C2)OC3=CC=NC=C3
InChIInChI=1S/C15H21N3O2/c1-12(19)17-8-4-13(5-9-17)18-10-15(11-18)20-14-2-6-16-7-3-14/h2-3,6-7,13,15H,4-5,8-11H2,1H3
InChIKeyDEQBYYUYLVRTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one (CAS 2640835-63-6): A LIMK1-Targeted Chemical Probe for Actin Dynamics Research


1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one (CAS 2640835-63-6, molecular weight 275.35 g/mol, formula C15H21N3O2) is a synthetic small-molecule inhibitor described as a potent, selective, and cell-active ATP-competitive inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics via cofilin phosphorylation . The compound belongs to the azetidine-piperidine hybrid chemotype and is primarily sourced as a biochemical research tool from specialty suppliers such as A2B Chem (Cat# BF25267) and 10XChem .

Why Generic Substitution of 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one Is Not Advised Without Comparative Data


In the LIM kinase (LIMK) inhibitor landscape, compounds such as TH-257, LIMKi3 (BMS-5), and LIJTF500025 have well-characterized potency and selectivity profiles, often with published head-to-head comparisons against a panel of kinases [1]. Simply substituting any LIMK inhibitor for 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one is scientifically risky because LIMK1 versus LIMK2 selectivity, off-target kinome profiles, and cellular activity can vary dramatically between chemotypes [2]. The following quantitative evidence section examines whether this specific azetidine-piperidine compound offers any measurable advantage over the best-characterized alternatives.

Quantitative Evidence Guide for 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one: Comparator-Based Differentiation Claims


Primary Target Identity: LIMK1 ATP-Competitive Inhibition (Vendor-Reported, Not Independently Validated)

Vendor descriptions state that 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one is a potent, selective, and cell-active ATP-competitive inhibitor of LIMK1 . However, no independent peer-reviewed publication could be located that provides quantitative IC50 values, selectivity ratios (e.g., LIMK1/LIMK2), or kinome-wide profiling data for this specific compound. In contrast, benchmark LIMK inhibitors like LIMKi3 (BMS-5) have reported IC50 values of 7 nM (LIMK1) and 8 nM (LIMK2) , and TH-257 has IC50 values of 84 nM (LIMK1) and 39 nM (LIMK2) . Without comparable data from the same assay platform, no differential claim can be substantiated.

LIMK1 inhibition ATP-competitive Cofilin phosphorylation

Chemotype Novelty: Azetidine-Piperidine Hybrid Scaffold Differentiation

The target compound features a unique 3-(pyridin-4-yloxy)azetidine-1-yl moiety connected via a piperidine spacer to an acetyl cap, a scaffold distinct from the widely studied urea-based (e.g., LIMKi3/BMS-5) or allosteric pyrazole-based (e.g., TH-257, LIJTF500025) LIMK inhibitors . A comparative assessment of 17 LIMK1/2 inhibitors by Collins et al. (2022) did not include this specific chemotype, instead identifying TH-257, LIJTF500025, and LIMKi3 as the most suitable chemical probes [1]. The azetidine ring in the target compound may confer conformational rigidity that could influence selectivity, but no experimental selectivity data have been published to confirm this hypothesis.

Azetidine-piperidine hybrid Scaffold comparison LIMK inhibitor chemotypes

Cellular Target Engagement: Absence of Phospho-Cofilin Modulation Data

A critical differentiator for LIMK inhibitors is their ability to reduce phospho-cofilin levels in cells, which serves as a proximal pharmacodynamic biomarker of target engagement [1]. For example, LIMKi3 (BMS-5) at 10 µM reduces cofilin phosphorylation by ~90% and blocks invasion by 93% in MDA-MB-231 breast cancer cells . TH-257 inhibits neurite outgrowth in N1E-115 cells in a dose-dependent manner . No cellular phospho-cofilin data could be located for 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one, making it impossible to benchmark its cellular activity against these established chemical probes.

Cellular target engagement Phospho-cofilin Biomarker

Recommended Research Application Scenarios for 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping from Established LIMK Chemotypes

Given its distinct azetidine-piperidine hybrid scaffold not represented in the 17-compound comparative LIMK inhibitor panel [1], this compound may be used in medicinal chemistry campaigns aimed at scaffold-hopping from urea- or pyrazole-based LIMK inhibitors. Its structural novelty makes it a candidate for generating patentable chemical matter, provided that in-house biochemical and cellular profiling is conducted to establish baseline potency and selectivity.

LIMK1-Specific Chemical Tool Development (Pending Independent Validation)

Vendor descriptions claim LIMK1 selectivity . If independent kinome profiling confirms a selectivity window favorable over LIMK2 and other AGC-family kinases, the compound could serve as a LIMK1-specific chemical tool. However, this application scenario is entirely contingent on experimental validation, particularly head-to-head profiling against the best-characterized probes TH-257 and LIMKi3 .

Actin Dynamics Biochemical Assays Requiring an ATP-Competitive Mechanism

As a reported ATP-competitive inhibitor , this compound could be used in biochemical assays (e.g., cofilin phosphorylation, actin polymerization) where a reversible, active-site-directed mechanism is desired. This contrasts with allosteric type III inhibitors like TH-257 , offering a mechanistic alternative—though this advantage currently remains theoretical until comparative kinetic data are generated.

Quote Request

Request a Quote for 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.